2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopentapyrimidine core, and an isopropylphenyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of the cyclopentapyrimidine core, the introduction of the pyridine ring, and the attachment of the isopropylphenyl group. Common reagents and conditions used in these reactions may include:
Cyclopentapyrimidine Formation: This step may involve the condensation of appropriate precursors under acidic or basic conditions.
Pyridine Ring Introduction: The pyridine ring can be introduced through nucleophilic substitution or other suitable reactions.
Isopropylphenyl Group Attachment: This step may involve Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of reduced derivatives with different functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.
Industry: Use in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or inhibits.
Pathways Involved: Specific biochemical pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide may include other acetamides with similar structural features, such as:
- This compound analogs with different substituents on the phenyl or pyridine rings.
- Other cyclopentapyrimidine derivatives with similar core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-16(2)17-9-11-18(12-10-17)26-22(29)15-31-23-20-7-5-8-21(20)28(24(30)27-23)14-19-6-3-4-13-25-19/h3-4,6,9-13,16H,5,7-8,14-15H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFDJCVLOJJRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.